(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiazolo[3,2-b][1,2,4]triazol ring, in particular, is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Antimicrobial Activities
- Compounds structurally similar to the one have been synthesized and evaluated for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some of them to possess good or moderate activities against microorganisms, indicating potential antimicrobial applications (Bektaş et al., 2007).
Antagonist Activity for Receptors
- Watanabe et al. (1992) reported the synthesis of 1,2,4-triazole and 1,3,5-triazine derivatives with notable 5-HT2 antagonist activity, suggesting their potential use in neuroscience and pharmacology (Watanabe et al., 1992).
Antioxidant and Anticancer Activity
- A study by Tumosienė et al. (2020) on similar compounds highlighted their antioxidant and anticancer activities. Certain derivatives were found more cytotoxic against specific cancer cell lines, indicating potential applications in cancer treatment (Tumosienė et al., 2020).
Synthesis of Complex Compounds
- Abdelhamid et al. (2012) discussed the synthesis of complex compounds like naphtho[2,1-b]furan-2-yl derivatives, highlighting the synthetic potential of these structures in creating novel chemical entities (Abdelhamid et al., 2012).
Applications in Antipsychotic Agents
- Compounds similar to the one have been synthesized and evaluated as potential antipsychotic agents, as indicated in the study by Raviña et al. (2000). This research demonstrated how specific structural modifications can influence the pharmacological profile of these compounds (Raviña et al., 2000).
Synthesis and Structure-Activity Relationship Studies
- Gong et al. (2017) focused on the synthesis and structure-activity relationship of triazole derivatives, providing insights into the optimization of these compounds for specific biological activities (Gong et al., 2017).
Dye-Sensitized Solar Cells
- Kim et al. (2011) explored the use of phenothiazine derivatives with furan linkers in dye-sensitized solar cells, demonstrating the application of these compounds in renewable energy technology (Kim et al., 2011).
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the diverse pharmacological activities of similar compounds , this compound could be a promising candidate for drug design and development. Further studies could also explore its physical and chemical properties, reactivity, and safety profile.
Properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S/c1-2-17-24-22-28(25-17)21(30)19(32-22)18(14-5-3-6-15(23)13-14)26-8-10-27(11-9-26)20(29)16-7-4-12-31-16/h3-7,12-13,18,30H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVGOWKIJWRRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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